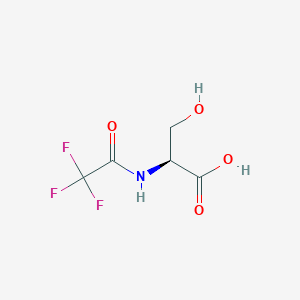

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZSUGIBHJBDRX-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetyl ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 3-oxo-2-(trifluoroacetamido)propanoic acid.

Reduction: 3-hydroxy-2-(trifluoroacetamido)propylamine.

Substitution: Various esters or ethers depending on the substituent.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid serves as an essential intermediate in synthesizing various bioactive compounds. Its unique functional groups allow for diverse chemical transformations, including:

- Acylation Reactions : The trifluoroacetamido group can be used to introduce other functional groups through acylation.

- Amide Coupling : This compound can participate in amide bond formation, crucial for peptide synthesis.

Pharmaceutical Research

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : The compound has shown effectiveness against pathogenic bacteria such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes . This property suggests potential applications in developing new antimicrobial agents.

- Drug Delivery Systems : The trifluoroacetamido group facilitates the conjugation of this compound with various biomolecules, enhancing targeted drug delivery systems .

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The results indicated a reduction in microbial growth when tested against common foodborne pathogens. This finding supports its potential use as a food preservative due to its antifungal properties.

Microbial Fermentation

Role in Propionic Acid Production

this compound is utilized in the fermentative production of propionic acid, which is widely used as a food preservative and flavoring agent. Its ability to inhibit the growth of various microorganisms during fermentation processes highlights its importance in industrial applications .

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid and related compounds:

Physicochemical Properties

Biological Activity

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid, also known as 3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, is a compound of interest due to its potential biological activities, particularly in cancer research and as a pharmaceutical intermediate. This article explores its biological activity, synthesizing relevant data from various studies, case analyses, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H9F4NO3

- Molecular Weight : 279.19 g/mol

- Purity : Typically around 95% in research applications.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as a potential inhibitor of histone deacetylases (HDACs). The following sections summarize key findings from recent studies.

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation :

- A study synthesized various derivatives of similar compounds and evaluated their effects on colon cancer cell lines (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, suggesting that modifications in the structure can enhance selectivity towards cancerous cells while sparing normal cells like HEK-293 .

-

Mechanism of Action :

- The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, which are crucial in cancer cell survival and proliferation. The highest selectivity was observed for compounds that interacted with TRAP1, indicating a targeted mechanism that could minimize side effects on normal tissues .

HDAC Inhibition

Histone deacetylases play a vital role in regulating gene expression related to cancer progression. Compounds similar to this compound have shown promise as HDAC inhibitors:

- Isoform Selectivity :

- Research has demonstrated that derivatives containing carboxylic acids exhibit stronger inhibition against HDAC1–3 compared to their carboxyamide counterparts, with IC50 values reported between 14 to 67 nM for selective isoforms . This suggests that structural modifications can significantly influence the inhibitory potency against specific HDAC isoforms.

Data Summary Table

| Compound Name | Biological Activity | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Compound 7a | Antiproliferative | 0.12 | HSP90/TRAP1 |

| Compound 7g | Antiproliferative | 0.12 | HSP90/TRAP1 |

| Compound 7d | Antiproliferative | 0.81 | HSP90/TRAP1 |

| Azumamide C | HDAC Inhibition | 14–67 nM | Selective for HDAC1–3 |

Case Study 1: Colon Cancer Cell Lines

In a controlled experiment, various derivatives of trifluoroacetyl amino acids were tested on HCT-116 colon cancer cells. The study concluded that certain modifications led to enhanced selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: HDAC Profiling

A comprehensive profiling of azumamide derivatives revealed significant differences in inhibitory efficacy across different HDAC isoforms. The presence of specific functional groups was linked to increased potency, highlighting the importance of molecular structure in drug design .

Q & A

How can (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid be synthesized with high enantiomeric purity?

Level: Basic

Methodological Answer:

The synthesis typically involves:

- Chiral Pool Strategy : Starting from L-serine or a related β-hydroxy amino acid derivative. The trifluoroacetamido group is introduced via acylation with trifluoroacetic anhydride under controlled pH (e.g., in anhydrous DMF at 0–5°C) to minimize racemization .

- Enzymatic Resolution : Use lipases or proteases to resolve racemic intermediates. For example, immobilized Candida antarctica lipase B (CAL-B) can selectively hydrolyze esters of the undesired enantiomer .

- Chiral HPLC Validation : Confirm enantiopurity using a chiral stationary phase (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the trifluoroacetamido group (δ ~7.0 ppm for NH, F signal at ~−75 ppm) and stereochemistry. C DEPT-135 identifies the hydroxypropanoic acid backbone .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode validates molecular weight (expected [M−H]⁻: 254.05 Da).

- X-ray Crystallography : For absolute stereochemical confirmation, single crystals are grown via slow evaporation in ethanol/water (7:3) .

How does the trifluoroacetamido group influence the compound’s stability under varying pH and temperature?

Level: Intermediate

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile:0.1% TFA gradient). The trifluoroacetamido group is stable in acidic conditions but hydrolyzes slowly above pH 8 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. TGA shows mass loss correlated with trifluoroacetamide cleavage (~150–200°C) .

What role does stereochemistry play in its biological activity?

Level: Advanced

Methodological Answer:

- Peptidomimetic Studies : The (2S) configuration mimics natural amino acids, enabling interactions with enzyme active sites (e.g., proteases). Compare activity of enantiomers using enzyme inhibition assays (e.g., IC₅₀ determination for NS2B-NS3 protease) .

- Molecular Dynamics Simulations : Dock both enantiomers into target protein structures (PDB: 2WV9) using AutoDock Vina. The (2S) form shows stronger hydrogen bonding with catalytic residues (e.g., His51 in NS3 protease) .

How can computational modeling optimize its use in drug design?

Level: Advanced

Methodological Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Gaussian09 with B3LYP/6-31G* basis set reveals the trifluoroacetamido group’s electron-withdrawing effects .

- Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen bond acceptors (hydroxy group) and hydrophobic regions (trifluoromethyl). Validate with in vitro binding assays .

How to resolve contradictions in reported solubility and logP values?

Level: Advanced

Methodological Answer:

- Orthogonal Measurements :

- logP : Compare shake-flask (octanol/water partition) and HPLC-derived values (using a calibration curve with reference standards) .

- Solubility : Use nephelometry (phosphate buffer, pH 7.4) vs. equilibrium solubility (24-hour stirring). Discrepancies often arise from polymorphic forms .

- Meta-Analysis : Cross-reference data from ECHA dossiers and peer-reviewed studies (e.g., Analytical and Bioanalytical Chemistry) to identify consensus values .

What strategies improve its enzymatic compatibility in biochemical assays?

Level: Intermediate

Methodological Answer:

- Buffer Optimization : Use Tris-HCl (pH 7.5) with 1 mM DTT to stabilize the hydroxypropanoic acid moiety. Avoid high salt concentrations (>200 mM NaCl), which promote aggregation .

- Protection/Deprotection : Temporarily protect the 3-hydroxy group as a tert-butyldimethylsilyl (TBDMS) ether during enzyme incubation. Remove with TBAF in THF post-reaction .

What challenges arise during scale-up synthesis, and how are they addressed?

Level: Intermediate

Methodological Answer:

- Racemization Control : Use microreactors for precise temperature/pH control during acylation. Continuous flow systems reduce residence time, minimizing epimerization .

- Purification : Replace column chromatography with crystallization. Optimize solvent mixtures (e.g., ethyl acetate/heptane) to isolate the (2S) enantiomer with >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.